Auxinole

概要

説明

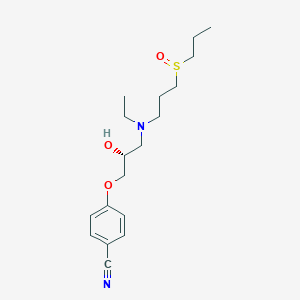

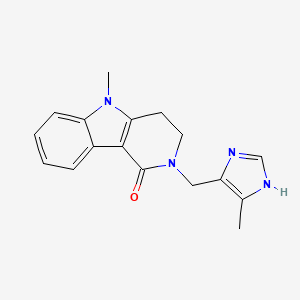

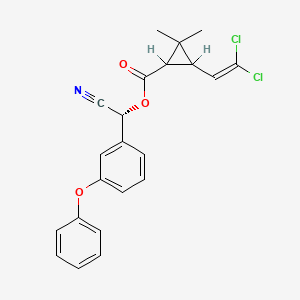

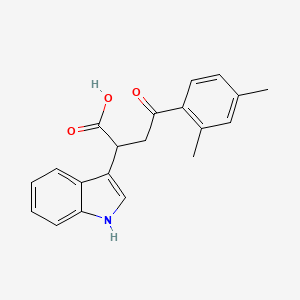

Auxinole is a potent auxin antagonist . Its empirical formula is C20H19NO3 and it has a molecular weight of 321.37 . It is a white to beige powder .

Synthesis Analysis

Auxinole has been used in studies involving ion mobility mass spectrometry imaging (DESI-IM-MSI) for the separation and visualization of synthetic auxin derivatives . The study achieved accurate separation of Auxinole and its metabolites .

Molecular Structure Analysis

Auxinole’s molecular structure is α-[2,4-dimethylphenylethyl-2-oxo]-IAA, α-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-1H-indole-3-acetic acid .

Chemical Reactions Analysis

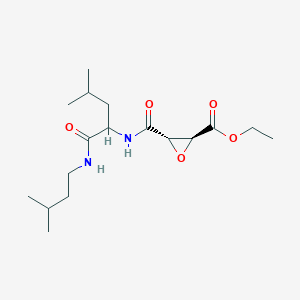

Auxinole has been observed in studies to form amino acid conjugates and undergo hydrolysis . The study also revealed putative metabolites of Auxinole, such as Auxinole-Asp and Auxinole-Glu, as well as a hydrolyzed product, 4pTb-IAA .

Physical And Chemical Properties Analysis

Auxinole is a white to beige powder . It is soluble in DMSO at 2 mg/mL . It should be stored at a temperature of 2-8°C .

科学的研究の応用

Inhibition of Auxin Biosynthesis

Auxinole is used to repress endogenous IAA (Indole-3-acetic acid) production in plants, including liverworts and mosses. This allows researchers to study the effects of reduced auxin levels on plant growth and development .

Antiauxin Activity

It exhibits potent antiauxin activity, effectively inhibiting the SCF TIR1 auxin pathway, which is crucial for studying auxin responses in diverse plants, including monocots and rice .

Spatiotemporal Control of Auxin Inhibition

Auxinole’s reversible inhibition can be controlled both spatially and temporally, providing a valuable tool for detailed studies on the role of auxin in plant physiology .

Plant Organ Positioning

Researchers utilize Auxinole to understand how auxin concentration gradients affect plant organ positioning and growth responses to environmental stimuli .

Root Growth and Signaling

Studies on root growth and auxin signaling in transgenic plants have been conducted using Auxinole, shedding light on the underlying mechanisms of root development .

Cell Division, Elongation, and Differentiation

Auxinole’s impact on cell division, elongation, and differentiation is a significant area of research, contributing to our understanding of plant development processes .

Fruit Development

The role of Auxinole in fruit development is another area of interest, as it helps elucidate the complex hormonal interactions involved in fruit formation .

Phototropic Response

Researchers study the effects of Auxinole on plant phototropic response, which is the growth of organisms in response to light, providing insights into how plants adapt to their environment .

Each application provides a unique insight into the role of auxins in plant biology and helps advance our understanding of plant growth and development.

Manipulation and Sensing of Auxin Metabolism, Transport and Signaling New PEO-IAA-Inspired Anti-Auxins: Synthesis, Biological … - Springer New fluorescent auxin derivatives: anti-auxin activity and … - Springer

作用機序

Target of Action

Auxinole is a potent auxin antagonist that primarily targets the TIR1/AFB receptors . These receptors play a crucial role in the auxin signaling pathway, which is involved in virtually every aspect of plant growth and development .

Mode of Action

Auxinole operates by binding to the TIR1 receptor, thereby blocking the formation of the TIR1-IAA-Aux/IAA complex . This action inhibits auxin-responsive gene expression . Auxinole has a 2-oxo-phenylethyl group at the α-position of IAA that can interact with a phenylalanine residue (Phe82) of TIR1 via a strong π–π stacking interaction .

Biochemical Pathways

Auxinole affects the auxin biosynthesis, transport, and signaling pathways . The auxin activity on various developmental processes can be spatiotemporally modulated by these three major regulatory steps . The intercellular auxin concentration gradient, which plays a crucial role in the regulation of auxin action, is co-ordinately generated by auxin polar transport via auxin influx and efflux transportation and auxin metabolism including auxin biosynthesis, inactivation, and degradation of auxin .

Pharmacokinetics

patens .

Result of Action

The result of Auxinole’s action is the inhibition of auxin-responsive gene expression . This leads to a disruption in auxin responses, which are mediated by the SCF TIR1 auxin pathway . This disruption can be spatiotemporally controlled, making Auxinole a useful tool for studying auxin responses .

Action Environment

The action of Auxinole, like other auxin antagonists, can be influenced by various environmental factors. It’s worth noting that Auxinole has been widely used to study auxin responses in various plants, suggesting its effectiveness across different environments .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-12-7-8-14(13(2)9-12)19(22)10-16(20(23)24)17-11-21-18-6-4-3-5-15(17)18/h3-9,11,16,21H,10H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUYAIJBXSQXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Auxinole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Auxinole functions by directly binding to the TIR1/AFB family of auxin receptor proteins. [, , , , ] This interaction prevents the formation of the essential TIR1-IAA-Aux/IAA complex, a key step in auxin signaling. [, ] By blocking this complex formation, auxinole inhibits the auxin-dependent degradation of Aux/IAA transcriptional repressors. These repressors then continue to suppress auxin-responsive gene expression, effectively antagonizing the effects of auxin. [, , , ]

A: Studies on root parasitic plants like Orobanche minor and Striga hermonthica demonstrate that auxinole can rescue the inhibitory effect of exogenous IAA on radicle elongation. [] This suggests that auxinole is active in these parasitic species and that manipulating auxin function could be a potential strategy for controlling their growth. []

A: While primarily studied in plants, auxinole has been successfully used in conjunction with the auxin-inducible degron (AID) technology in human cell lines like HCT116 and DLD1. [] In these systems, auxinole can suppress the leaky degradation of degron-fused proteins and allows for their rapid re-expression after depletion, highlighting its utility in studying protein function in living cells. []

A: Research indicates that in addition to antagonizing auxin responses, auxinole also inhibits the closely related jasmonic acid (JA-Ile) signaling pathway. [] It disrupts the formation of the COI1-JAZ co-receptor complex, which is structurally similar to the TIR1-Aux/IAA complex in the auxin pathway. [] Interestingly, auxinole does not appear to affect other hormone pathways. []

A: Molecular docking studies reveal that the phenyl ring in auxinole strongly interacts with Phe82 of TIR1, a residue crucial for recognizing Aux/IAA proteins. [] This interaction is vital for auxinole's antagonistic activity. [] Further research with similar compounds could elucidate modifications that enhance potency and selectivity.

ANone: A range of techniques are employed to study auxinole and its effects. These include:

- Molecular docking analysis: Used to predict auxinole's binding mode to its target protein. []

- Gene expression analysis: Investigates the impact of auxinole on auxin-responsive gene expression levels. [, , ]

- Growth assays: Measures the effects of auxinole on various plant growth parameters like root elongation and leaf development. [, , ]

- Protein degradation assays: Used to assess auxinole's ability to block the degradation of Aux/IAA and JAZ repressor proteins. [, ]

ANone: Currently, limited information is available regarding the environmental fate and ecotoxicological effects of auxinole. As it is a synthetic compound, understanding its persistence, potential for bioaccumulation, and impact on non-target organisms is crucial. Research is needed to develop strategies for mitigating any negative environmental consequences.

ANone: Future research on auxinole could focus on several key areas:

- Elucidating its full SAR: Further studies are needed to explore the impact of different structural modifications on auxinole's activity, potency, and selectivity. [, ]

- Exploring its applications in agriculture: Given its effects on plant growth and development, auxinole could have potential applications in regulating plant architecture, combating parasitic plants, or influencing crop yield. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。